molecular formula C23H23N3O2 B2391804 (2-benzoylphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone CAS No. 2034203-76-2

(2-benzoylphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

Cat. No.: B2391804
CAS No.: 2034203-76-2
M. Wt: 373.456
InChI Key: ADIDGZJCNXDRKT-UHFFFAOYSA-N
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Description

(2-benzoylphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a complex organic compound that features a benzoyl group attached to a phenyl ring, which is further connected to a piperidinyl group substituted with a methyl-pyrazol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-benzoylphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoylphenyl Intermediate: This step involves the acylation of a phenyl ring using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Piperidinyl Group: The benzoylphenyl intermediate is then reacted with a piperidine derivative under basic conditions to form the piperidinyl-substituted intermediate.

    Attachment of the Methyl-Pyrazol Moiety: The final step involves the reaction of the piperidinyl intermediate with a methyl-pyrazol derivative, typically under acidic or basic conditions, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-benzoylphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or pyrazol rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2-benzoylphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-benzoylphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2-benzoylphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone: shares structural similarities with other benzoylphenyl and pyrazol derivatives.

    (2-benzoylphenyl)(3-(1-ethyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone: Similar structure but with an ethyl group instead of a methyl group on the pyrazol ring.

    (2-benzoylphenyl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone: Similar structure but with the pyrazol ring substituted at a different position.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

(2-benzoylphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a complex organic compound with potential biological activities, particularly in pharmacology. This article reviews its biological activity, synthesis, and potential applications based on diverse scientific literature.

Chemical Structure and Synthesis

The compound features a benzoyl group attached to a phenyl ring , which is further connected to a piperidinyl group substituted with a methyl-pyrazol moiety . The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Benzoylphenyl Intermediate : Acylation of a phenyl ring using benzoyl chloride.
  • Introduction of the Piperidinyl Group : Reaction with a piperidine derivative.
  • Attachment of the Methyl-Pyrazol Moiety : Final reaction with a methyl-pyrazol derivative.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate their activity, triggering downstream signaling pathways relevant to various biological processes.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have reported IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells . The compound's structure allows it to act as a reversible inhibitor in cancer treatment, demonstrating competitive behavior in enzyme inhibition assays .

Other Biological Activities

The benzoylpiperidine fragment has been recognized for its presence in numerous bioactive small molecules, showcasing activities such as:

  • Anti-inflammatory
  • Antipsychotic
  • Neuroprotective

These properties make it a promising candidate for drug development .

Study 1: Antiproliferative Activity

A study focused on the benzoylpiperidine fragment demonstrated significant antiproliferative activity against several cancer cell lines, including MDA-MB-231 and COV318, with IC50 values indicating effective inhibition of cell growth . The research highlighted the potential for further modifications to enhance potency.

Study 2: Reversible Inhibition

In another investigation, derivatives of the piperidine structure were shown to selectively inhibit monoacylglycerol lipase (MAGL), an enzyme implicated in cancer progression. The most potent compound exhibited an IC50 value of 80 nM , indicating strong selectivity and efficacy in targeting cancer cells while minimizing effects on non-cancerous cells .

Data Table: Biological Activity Overview

Activity TypeCell Lines TestedIC50 Values (µM)
AntiproliferativeMDA-MB-23119.9
MCF-775.3
COV31840.0
OVCAR-350.0
Reversible InhibitionMAGL0.84
Selectivity (ECS enzymes)IC50 > 10

Properties

IUPAC Name

[2-[3-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-25-15-13-21(24-25)18-10-7-14-26(16-18)23(28)20-12-6-5-11-19(20)22(27)17-8-3-2-4-9-17/h2-6,8-9,11-13,15,18H,7,10,14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIDGZJCNXDRKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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